molecular formula C11H12ClN B14011890 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

Katalognummer: B14011890
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: IIGGCSOYJOEDTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a unique spiro compound that features a cyclopropane ring fused to a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. For example, the reaction of 2-chloroquinoline with cyclopropylamine under reflux conditions can yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

    Spiro[cyclopropane-1,4’-isoquinoline]: Similar structure but with an isoquinoline moiety.

    Spiro[cyclopropane-1,2’-steroids]: Contains a steroid moiety instead of quinoline.

    Spiro[cyclopropane-1,9’-fluorene]: Features a fluorene moiety.

Uniqueness: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to the presence of the chloro substituent and the specific spiro fusion with the quinoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other spiro compounds .

Eigenschaften

Molekularformel

C11H12ClN

Molekulargewicht

193.67 g/mol

IUPAC-Name

6-chlorospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12ClN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2

InChI-Schlüssel

IIGGCSOYJOEDTF-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCNC3=C2C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.